

The Chemical Architecture of Melibiose: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Melibiose
Cat. No.:	B10753206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **melibiose**, a disaccharide of significant interest in microbiology, food science, and biotechnology. This document details its molecular composition, physicochemical properties, and relevant experimental protocols for its synthesis and hydrolysis.

Core Chemical Structure

Melibiose is a reducing disaccharide with the systematic name α -D-Galactopyranosyl-(1 \rightarrow 6)-D-glucopyranose.^[1] It is composed of two constituent monosaccharide units: D-galactose and D-glucose.^{[2][3]} These units are covalently joined by an α -1,6-glycosidic bond, where the anomeric carbon (C1) of the α -D-galactose unit is linked to the C6 hydroxyl group of the D-glucose unit.^{[1][2][3][4]} The presence of a free hemiacetal group in the glucose moiety confers reducing properties to **melibiose**.^[2]

Visualization of Melibiose Structure

The chemical structure of **melibiose**, highlighting the α -1,6-glycosidic linkage between the galactose and glucose units, is depicted below.

Figure 1: Chemical structure of **melibiose**.

Physicochemical Data

The key quantitative properties of **melibiose** are summarized in the table below, providing essential data for experimental design and analysis.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[2][4][5]
Molecular Weight	342.30 g/mol	[2][4][5]
CAS Number	585-99-9	[4]
Appearance	Monoclinic crystals	[2][5]
Melting Point	84–85 °C (dihydrate)	[2][5][6]
Specific Rotation [α]D ²⁰	+111.7° → +129.5° (c=4 in H ₂ O)	[5][6]
Solubility	1 g in 0.4 mL water	[5][6]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and hydrolysis of **melibiose**, which are fundamental procedures in carbohydrate research.

Enzymatic Synthesis of Melibiose from Raffinose

Melibiose can be efficiently produced from the trisaccharide raffinose via enzymatic transfructosylation, where the fructose moiety is removed.[7] The enzyme levansucrase is particularly effective for this conversion.

Objective: To synthesize **melibiose** from raffinose using purified levansucrase.

Materials:

- Raffinose
- Lactose (as a potential co-substrate)
- Purified levansucrase from *Leuconostoc mesenteroides*

- Sodium phosphate buffer (pH 6.0)
- Water bath or incubator set to 45 °C
- Reaction vessels
- Analytical equipment (e.g., FTIR, NMR, or HPLC) for product confirmation and quantification

Protocol:

- Substrate Preparation: Prepare a concentrated solution of raffinose (e.g., 210 g/L) in sodium phosphate buffer (pH 6.0).[4]
- Enzyme Addition: Add purified levansucrase to the substrate solution to a final concentration of 5 U/mL.[4][8] One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
- Reaction Incubation: Incubate the reaction mixture at 45 °C.[4][8] The reaction time can be optimized, but progress should be monitored periodically.
- Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Product Analysis: Analyze the reaction mixture to confirm the presence and yield of **melibiose**. A maximal yield of approximately 88 g/L can be achieved under these optimized conditions.[4][8]

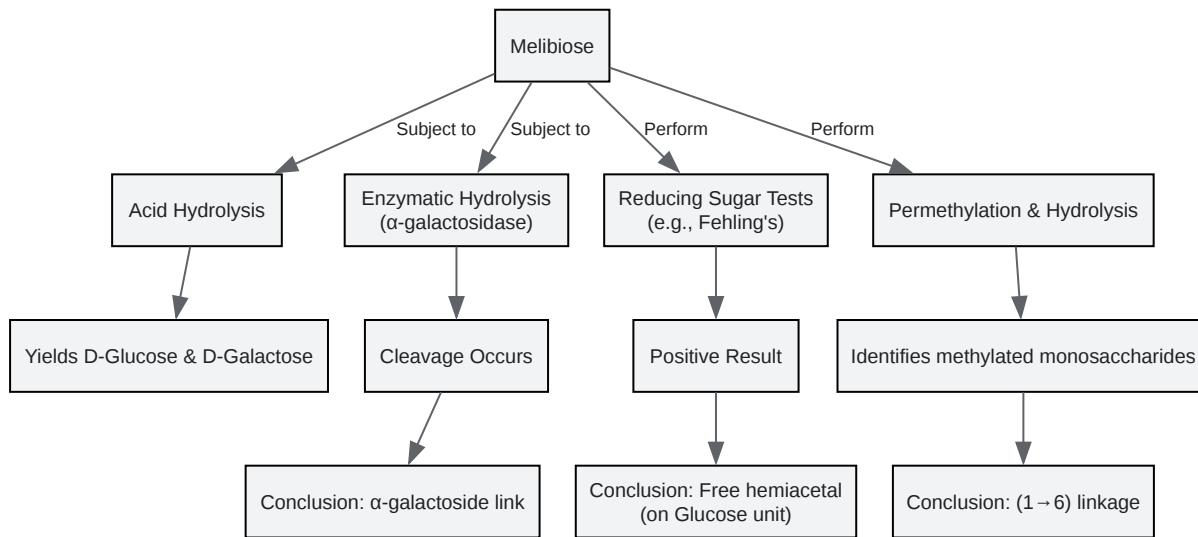
Enzymatic Hydrolysis of Melibiose

The α -1,6-glycosidic bond in **melibiose** can be specifically cleaved by the enzyme α -galactosidase, yielding D-galactose and D-glucose.[7]

Objective: To hydrolyze **melibiose** into its constituent monosaccharides using α -galactosidase.

Materials:

- **Melibiose** solution (e.g., 50 mmol/L)


- α -galactosidase (e.g., from *Aspergillus* sp.)
- Appropriate buffer for the enzyme (e.g., citrate buffer, pH 5.0).[9]
- Water bath or incubator set to the optimal temperature for the enzyme (e.g., 50-65 °C).[9]
- Reaction vessels
- 3,5-Dinitrosalicylic acid (DNSA) reagent for reducing sugar analysis or HPLC/TLC for product separation
- Spectrophotometer

Protocol:

- Reaction Setup: In a reaction vessel, combine 100 μ L of the **melibiose** solution (50 mmol/L) with 100 μ L of a diluted α -galactosidase enzyme solution (e.g., 10 U/mL).[9]
- Incubation: Incubate the mixture at the optimal temperature (e.g., 50 °C) for a defined period (e.g., 10 minutes for initial rate determination, or longer for complete hydrolysis).[9]
- Termination and Quantification (DNSA Method):
 - To terminate the reaction, add 1 mL of DNSA reagent.[9]
 - Boil the sample for 5-15 minutes to allow for color development.
 - Measure the absorbance at 540 nm using a spectrophotometer. The increase in reducing ends corresponds to the hydrolysis of **melibiose**.[9]
- Product Analysis (Chromatographic Method):
 - Terminate the reaction (e.g., by heat inactivation).
 - Analyze the hydrolysate using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate and identify the products, D-glucose and D-galactose.[9]

Logical Workflow for Structure Elucidation

The determination of **melibiose**'s structure follows a logical experimental pathway, starting from basic hydrolysis to detailed linkage analysis.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for **melibiose** structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Enzymatic Production of Melibiose from Raffinose by the Levansucrase from *Leuconostoc mesenteroides* B-512 FMC. | Semantic Scholar [semanticscholar.org]

- 4. Enzymatic Production of Melibiose from Raffinose by the Levansucrase from *Leuconostoc mesenteroides* B-512 FMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in *Azotobacter vinelandii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Melibiose - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Chemical Architecture of Melibiose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753206#what-is-the-chemical-structure-of-melibiose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com